Miocamycin

Antimicrobial resistance MLSB resistance erm gene

Miocamycin (Midecamycin acetate) is a 16-membered macrolide retaining full activity against inducible MLSB-resistant Gram-positive cocci—strains where 14/15-membered macrolides fail entirely. Exhibits exceptional anti-mycoplasmal potency: MIC ≤0.001 mg/L (Mycoplasma spp.), up to 1,250-fold greater than erythromycin. Three active metabolites (Mb1, Mb2, Mb12) prolong in vivo efficacy; low plasma protein binding (~15–30%) ensures high free drug fraction. Essential for erm-resistance genotyping, PK/PD modeling, PBPK validation, and selective media against Mycoplasma, Ureaplasma, and Legionella.

Molecular Formula C45H71NO17
Molecular Weight 898.0 g/mol
CAS No. 55881-07-7
Cat. No. B1676578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiocamycin
CAS55881-07-7
Synonymsmaidimeisu
Midecamin
midecamycin
midecamycin acetate
midecamycin diacetate
midekamycin
midekamycin acetate
Mosil
mydecamycin
Myoxam
neoisomidecamycin
Normicina
SF 837
SF-837
Molecular FormulaC45H71NO17
Molecular Weight898.0 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C
InChIInChI=1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/b16-15+,19-17+/t25-,26-,27-,28+,31+,32+,33-,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1
InChIKeyGQNZGCARKRHPOH-RQIKCTSVSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Miocamycin (CAS 55881-07-7): A 16-Membered Macrolide Antibiotic for Targeted Procurement and Research


Miocamycin (Midecamycin acetate; CAS 55881-07-7) is a semi-synthetic 16-membered macrolide antibiotic derived from midecamycin A1, which is isolated from the culture broth of Streptomyces mycarofaciens [1]. It functions by binding to the 50S ribosomal subunit (23S rRNA region) to inhibit bacterial protein synthesis [2]. Miocamycin exhibits a broad spectrum of activity against Gram-positive bacteria, atypical pathogens including Mycoplasma and Legionella species, and certain anaerobes [3]. Unlike many 14-membered macrolides such as erythromycin, miocamycin possesses active metabolites that contribute to its therapeutic efficacy, and it demonstrates important differential activity against bacterial strains expressing inducible-type macrolide resistance [4].

Why Miocamycin Cannot Be Interchanged with 14-Membered Macrolides or Other 16-Membered Analogs


Macrolide antibiotics differ fundamentally in their lactone ring size, which directly dictates their ribosomal binding kinetics, resistance susceptibility profiles, and metabolic fates. Miocamycin, as a 16-membered macrolide, exhibits distinct pharmacological behaviors compared to 14-membered (e.g., erythromycin, clarithromycin, roxithromycin) and 15-membered (e.g., azithromycin) compounds [1]. Critically, 16-membered macrolides like miocamycin generally retain activity against Gram-positive cocci expressing inducible-type MLSB (erm gene-mediated) resistance, whereas 14- and 15-membered macrolides lose activity entirely in this clinically relevant resistance context [2]. Furthermore, unlike most macrolides whose metabolites are microbiologically inert, miocamycin undergoes biotransformation into three major active metabolites (Mb1, Mb2, Mb12) that prolong and enhance its in vivo antibacterial effect—a feature that undermines the reliability of simple in vitro potency comparisons [3]. Even among other 16-membered macrolides such as josamycin, spiramycin, and rokitamycin, miocamycin shows substantial variation in target pathogen potency, serum effect susceptibility, and tissue distribution [4].

Quantitative Differentiation Guide: Miocamycin (CAS 55881-07-7) Against Closest Analogs


Retention of Potency Against Inducible Erythromycin-Resistant Strains vs. 14- and 15-Membered Macrolides

Miocamycin maintains low minimum inhibitory concentration (MIC) values against Staphylococcus and Streptococcus strains expressing inducible-type macrolide resistance, a phenotype driven by erm gene induction. In contrast, 14-membered (e.g., erythromycin, clarithromycin, roxithromycin) and 15-membered (e.g., azithromycin) macrolides exhibit no clinically useful activity against these same strains [1]. In a 1988 comparative study, the MICs of 16-membered macrolides (including miocamycin) for strains with inducible resistance to erythromycin were ≤1 μg/ml, whereas none of the 14- or 15-membered compounds had activity [2]. In a clinical microbiology report from Spain, 98.7% of erythromycin-resistant S. pyogenes isolates (M phenotype) remained fully susceptible to miocamycin and clindamycin, while being resistant to erythromycin and azithromycin [3].

Antimicrobial resistance MLSB resistance erm gene Gram-positive cocci

Enhanced Anti-Mycoplasmal and Anti-Legionella Potency Compared to Erythromycin and Josamycin

Miocamycin demonstrates significantly greater in vitro potency than erythromycin and other macrolides against several atypical respiratory and urogenital pathogens. Against Ureaplasma urealyticum, miocamycin MIC values ranged from 0.00625 mg/L to 0.4 mg/L, while erythromycin MICs ranged from 0.19 mg/L up to 500 mg/L, representing up to a 1,250-fold potency advantage for miocamycin against less susceptible ureaplasma strains [1]. For Mycoplasma hominis, miocamycin MICs ranged from 0.025 mg/L to 0.25 mg/L, whereas erythromycin was essentially inactive with MICs ranging from 100 mg/L to 1,000 mg/L [1]. For Legionella pneumophila, miocamycin was identified as one of the three most active compounds among nine macrolides tested, alongside clarithromycin and rokitamycin [2]. Josamycin, a comparator 16-membered macrolide, was tested only against M. pneumoniae in the same mycoplasma study, with MICs ranging from 0.03125 mg/L to 0.5 mg/L [1].

Atypical pathogens Mycoplasma Ureaplasma Legionella Respiratory infections

Prolonged Post-Antibiotic Effect (PAE) Against Group B Streptococci Relative to Erythromycin and Roxithromycin

In direct comparative pharmacodynamic studies, miocamycin exhibits a substantially prolonged post-antibiotic effect (PAE) compared to 14-membered macrolides. Against Group B streptococci (S. agalactiae), the PAE induced by miocamycin was at least double that of erythromycin and roxithromycin at each tested concentration (1×, 3×, and 10× MIC) [1]. Specifically, following 90 minutes of antibiotic exposure followed by 1:200 dilution removal, miocamycin displayed PAE durations of approximately 2 hours 30 minutes against Streptococcus species at 1× MIC [2]. This represents a class-distinctive pharmacodynamic feature of the 16-membered macrolide structure.

Post-antibiotic effect Pharmacodynamics Group B streptococci S. agalactiae

Active Metabolites Contribute to Sustained In Vivo Efficacy vs. Midecamycin (Parent Compound)

Unlike the vast majority of macrolide antibiotics whose hepatic metabolites are microbiologically inactive, miocamycin is metabolized into at least four principal metabolites (Mb1, Mb2, Mb6, and Mb12), of which three (Mb1, Mb2, Mb12) retain significant antibacterial activity [1][2]. This metabolic profile distinguishes miocamycin from its parent compound midecamycin, which lacks the acetyl modifications that confer improved oral absorption and metabolic stability. The comparative clinical pharmacokinetic review notes that 'with a few exceptions (e.g., miocamycin), the metabolites of these drugs are characterized by little or no antimicrobial activity' [3]. This unique feature means that the total antimicrobial effect of miocamycin in vivo is a composite of the parent drug plus its active metabolites, whereas the in vitro MIC values of the parent drug alone may underestimate its true therapeutic potential [2].

Prodrug metabolism Active metabolites Pharmacokinetics In vivo efficacy

Moderate Plasma Protein Binding (~15–30%) Enables Enhanced Free Drug Fraction vs. Erythromycin and Roxithromycin

Miocamycin exhibits moderate plasma protein binding, estimated at approximately 15–30%, which is substantially lower than the 80–90% binding observed for erythromycin and the 95% binding for roxithromycin [1]. This lower protein binding translates to a higher fraction of free, pharmacologically active drug available for tissue distribution and antimicrobial activity. The low protein binding of miocamycin (along with midecamycin and josamycin, at ~15%) is among the lowest in the macrolide class, a characteristic that may contribute to its favorable tissue penetration profile, including documented concentrations of 2.5 μg/g in endometrial tissue and sustained prostatic tissue levels exceeding serum concentrations [2][3]. The clinical relevance of protein binding differences remains context-dependent, but for procurement in pharmacokinetic modeling or free-drug hypothesis testing, this is a verifiable differentiating parameter.

Protein binding Free drug fraction Tissue penetration Pharmacokinetics

Slow Bactericidal Activity Against S. aureus vs. Bacteriostatic Action of Most Other Macrolides

In a comprehensive in vitro comparison of nine macrolides against Staphylococcus aureus 553, all tested macrolides exhibited bacteriostatic activity except roxithromycin and miocamycin, which were classified as slowly bactericidal [1]. This represents a distinct pharmacodynamic divergence from the class-typical bacteriostatic mechanism. While the clinical implications of slow bactericidal activity require context-dependent interpretation (particularly in immunocompromised patients or biofilm-associated infections), this in vitro differentiation provides a verifiable basis for mechanistic studies comparing 14-membered and 16-membered macrolide kill kinetics.

Bactericidal activity Staphylococcus aureus Macrolide pharmacodynamics Time-kill kinetics

Optimal Application Scenarios for Miocamycin (CAS 55881-07-7) Based on Quantitative Differentiation Evidence


Macrolide Resistance Mechanism Studies: Inducible erm-Mediated Resistance Phenotype

Miocamycin serves as an essential positive control and investigational tool in studies examining inducible MLSB resistance mechanisms in staphylococci and streptococci. Unlike 14- and 15-membered macrolides that lose all activity against strains harboring inducible erm genes, miocamycin retains potency with MIC values ≤1 μg/ml against these same strains [1][2]. Researchers investigating the molecular basis of macrolide resistance or developing diagnostic assays for resistance phenotype classification can use miocamycin to differentiate inducible from constitutive erm resistance, as miocamycin is inactive against constitutive resistance but active against inducible resistance [2]. This property makes miocamycin procurement valuable for clinical microbiology laboratories performing resistance surveillance or academic groups studying ribosomal methylation escape mechanisms. The documented 98.7% susceptibility of erythromycin-resistant (M phenotype) S. pyogenes to miocamycin further supports its utility in epidemiological resistance tracking [3].

Atypical Pathogen Research: Mycoplasma, Ureaplasma, and Legionella Models

For research involving atypical bacterial pathogens—particularly Mycoplasma hominis, Ureaplasma urealyticum, and Legionella pneumophila—miocamycin provides a high-potency macrolide option with quantitative advantages over erythromycin and josamycin. Miocamycin exhibits MICs as low as 0.00625 mg/L against U. urealyticum and 0.001 mg/L against Mycoplasma species, representing up to 1,250-fold greater potency than erythromycin against certain ureaplasma strains [4]. For L. pneumophila, miocamycin ranks among the most active macrolides tested [2]. Cell culture studies of these fastidious organisms often require antibiotics with potent, validated activity profiles; miocamycin is suitable for contamination control protocols, selective media development, or in vitro susceptibility testing method validation. The compound's well-characterized anti-mycoplasmal MIC distribution provides a reliable benchmark for quality control in mycoplasma testing laboratories [4].

Pharmacokinetic and Drug Metabolism Studies: Active Metabolite Model System

Miocamycin presents a unique model compound for studying the contribution of active metabolites to overall antibiotic efficacy, a phenomenon that is rare among macrolides [5]. Researchers in drug metabolism and pharmacokinetics can utilize miocamycin to investigate how parent drug plus active metabolites (Mb1, Mb2, Mb12) collectively determine tissue distribution, efficacy duration, and in vitro–in vivo correlations [5][6]. The compound's moderate plasma protein binding (~15–30%) yields a higher free drug fraction than high-binding macrolides like erythromycin (80–90%) and roxithromycin (95%), enabling comparative protein binding studies [7]. Additionally, miocamycin's documented tissue penetration profile—including endometrial concentrations of 2.5 μg/g and sustained prostatic tissue accumulation—supports its use in tissue distribution modeling and physiologically based pharmacokinetic (PBPK) model validation [8][9].

Post-Antibiotic Effect (PAE) and Pharmacodynamic Modeling

Miocamycin is well-suited for pharmacodynamic research focused on post-antibiotic effects, particularly in Gram-positive bacterial models. It has been directly compared with 14-membered macrolides (erythromycin, roxithromycin) in standardized PAE assays, demonstrating at least double the PAE duration against Group B streptococci at all tested MIC multiples [10]. This established comparative dataset enables researchers to use miocamycin as a benchmark 16-membered macrolide for PAE studies, time-kill curve analyses, and in vitro pharmacokinetic/pharmacodynamic (PK/PD) modeling. The compound's PAE of approximately 2.5 hours against streptococci at 1× MIC provides a reference value for optimizing dosing interval simulations [11]. Furthermore, its classification as slowly bactericidal against S. aureus (in contrast to the bacteriostatic action of most macrolides) adds an additional pharmacodynamic variable for kill-kinetic investigations [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miocamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.